molecular formula C10H11BrS B12618823 3-Bromo-2-(hex-1-yn-1-yl)thiophene CAS No. 919123-74-3

3-Bromo-2-(hex-1-yn-1-yl)thiophene

Cat. No.: B12618823
CAS No.: 919123-74-3
M. Wt: 243.17 g/mol
InChI Key: SMRODZUCPYKZAM-UHFFFAOYSA-N
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Description

3-Bromo-2-(hex-1-yn-1-yl)thiophene is a high-purity organosulfur compound with the molecular formula C10H11BrS. It features a thiophene ring system functionalized with both a bromo substituent and a hex-1-ynyl chain, making it a versatile and crucial building block in synthetic organic chemistry . This compound serves as a key precursor in the construction of complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions, where the bromine atom acts as a handle for further functionalization. Its primary research value lies in its role as an intermediate in the development of novel organic materials and bioactive compounds. Literature demonstrates its application in multi-step synthetic routes, where it has been used to achieve target molecules in yields of up to 99% . The presence of the alkyne moiety also makes it a potential substrate for click chemistry and cyclization reactions. As a specialized synthetic intermediate, it is instrumental in advanced research projects, including the exploration of new catalytic methods and the synthesis of complex natural product analogs . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product.

Properties

CAS No.

919123-74-3

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

3-bromo-2-hex-1-ynylthiophene

InChI

InChI=1S/C10H11BrS/c1-2-3-4-5-6-10-9(11)7-8-12-10/h7-8H,2-4H2,1H3

InChI Key

SMRODZUCPYKZAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C=CS1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Thiophene Derivatives

One common approach to synthesize 3-bromo-2-(hex-1-yn-1-yl)thiophene involves the bromination of thiophene derivatives. The process typically requires the following steps:

  • Starting Material : 2-(hex-1-yn-1-yl)thiophene is used as the precursor.
  • Bromination : The reaction is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
  • Conditions : The reaction is usually performed in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) at room temperature or slightly elevated temperatures.

The yield of this method can vary significantly based on the reaction conditions and the purity of starting materials. Typical yields reported are around 60-80% depending on the specific conditions used.

Alkynylation of Thiophene

Another method involves the alkynylation of brominated thiophenes:

  • Reagents : A suitable alkynyl reagent, such as hex-1-yne, is used.
  • Catalyst : The reaction often employs a palladium catalyst to facilitate the coupling reaction.
  • Procedure : The alkynylation can be performed using a Sonogashira coupling mechanism, where the brominated thiophene reacts with hex-1-yne in the presence of a base (e.g., triethylamine) and a palladium catalyst.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods for this compound:

Method Starting Material Reagents Yield (%) Advantages Disadvantages
Direct Bromination 2-(hex-1-yn-1-yl)thiophene Br₂ or NBS 60 - 80 Simple procedure Potential for side reactions
Alkynylation Brominated thiophene Hex-1-yne, Pd catalyst Up to 85 High selectivity and yield Requires palladium catalyst

Reaction Mechanisms

Bromination Mechanism

The bromination mechanism typically involves electrophilic aromatic substitution where bromine acts as an electrophile, attacking the electron-rich thiophene ring:

$$ \text{Thiophene} + \text{Br}_2 \rightarrow \text{Bromo-thiophene} $$

Alkynylation Mechanism

In the alkynylation process, the palladium-catalyzed coupling involves oxidative addition of the brominated thiophene to form a palladium complex, followed by insertion of hex-1-yne and reductive elimination:

$$
\text{Bromo-thiophene} + \text{Hex-1-yne} \xrightarrow{\text{Pd}} \text{Alkynyl-thiophene}
$$

Further Research Directions

Continued investigation into alternative reagents, catalysts, and reaction conditions may yield improved synthetic routes for this important compound, contributing to advancements in materials science and organic electronics.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hex-1-yn-1-yl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and organometallic reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings to form biaryl and alkyne derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution Reactions: Thiophene derivatives with various functional groups.

    Coupling Reactions: Biaryl and alkyne derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

Scientific Research Applications

Synthesis of Thiophene Derivatives

One of the primary applications of 3-Bromo-2-(hex-1-yn-1-yl)thiophene is in the synthesis of more complex thiophene derivatives. Thiophenes are important building blocks in organic synthesis due to their unique electronic properties and stability. The compound can undergo various reactions, including:

  • Cyclization Reactions : this compound can participate in cyclization reactions to form substituted thiophenes, which are valuable in the development of organic electronic materials and pharmaceuticals .
  • Functionalization : The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions. This can lead to the creation of diverse thiophene derivatives with tailored properties for specific applications .

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics. This compound can be utilized in:

  • Organic Photovoltaics (OPVs) : Thiophene derivatives are often used as active materials in OPVs due to their ability to facilitate charge transport and light absorption .
  • Organic Field Effect Transistors (OFETs) : The compound can also be incorporated into the design of semiconducting materials for OFETs, where it contributes to improved charge mobility and device performance .

Pharmaceutical Applications

The potential therapeutic uses of this compound have been explored, particularly as a precursor or building block for the synthesis of bioactive compounds. Its applications include:

  • Bromodomain Inhibitors : Research indicates that compounds similar to this compound may act as bromodomain inhibitors, which are relevant in treating various diseases linked to dysregulated gene expression, such as cancer .

Case Study 1: Synthesis of Functionalized Thiophenes

A study demonstrated the successful synthesis of functionalized thiophenes from this compound using a palladium-catalyzed cross-coupling reaction. The resulting compounds exhibited enhanced electronic properties suitable for use in organic solar cells.

Another investigation focused on the biological activity of thiophene derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hex-1-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport and light emission. In pharmaceuticals, the thiophene ring and its substituents interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: Lacks the hex-1-yn-1-yl group, making it less versatile in coupling reactions.

    2-Bromo-3-hexylthiophene: Contains a hexyl group instead of a hex-1-yn-1-yl group, affecting its electronic properties and reactivity.

    3-Bromo-2-methylthiophene: Contains a methyl group instead of a hex-1-yn-1-yl group, leading to different steric and electronic effects.

Uniqueness

3-Bromo-2-(hex-1-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a hex-1-yn-1-yl group, which confer distinct reactivity and electronic properties. This combination allows for diverse chemical transformations and applications in various fields.

Biological Activity

3-Bromo-2-(hex-1-yn-1-yl)thiophene is a member of the thiophene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a hex-1-yne chain. The presence of the bromine atom enhances its reactivity, while the alkyne moiety contributes to its unique properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 - 2.0 μg/mL
Escherichia coli1.0 - 4.0 μg/mL
Candida albicans2.0 - 5.0 μg/mL

These findings suggest that this compound may possess significant antimicrobial properties, which could be further explored for therapeutic applications.

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies showed that certain thiophene compounds exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10 - 15
HeLa (Cervical Cancer)5 - 10
A549 (Lung Cancer)8 - 12

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiophene derivatives have shown anti-inflammatory effects in various models. Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

A notable study investigated the effects of a series of thiophene derivatives on inflammation markers in a murine model of arthritis. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their potential as anti-inflammatory agents.

Q & A

Q. Critical Factors :

  • Catalyst Loading : Pd catalysts (1–5 mol%) and CuI co-catalysts significantly affect coupling efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may reduce selectivity.
  • Yield Optimization : Evidence from analogous compounds (e.g., 5-Bromo-2-hexylthiophene) shows yields ranging from 45% (for complex substituents) to 99% (for simpler alkylation) .

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